molecular formula C16H9ClO3 B14674318 1-Oxo-4-phenyl-1H-2-benzopyran-3-carbonyl chloride CAS No. 41056-66-0

1-Oxo-4-phenyl-1H-2-benzopyran-3-carbonyl chloride

Cat. No.: B14674318
CAS No.: 41056-66-0
M. Wt: 284.69 g/mol
InChI Key: VEXVRFYRIJLAOG-UHFFFAOYSA-N
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Description

1-Oxo-4-phenyl-1H-2-benzopyran-3-carbonyl chloride is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of 1-Oxo-4-phenyl-1H-2-benzopyran-3-carbonyl chloride typically involves several steps. One common method starts with the preparation of 4-phenylcoumarin, which is then subjected to chlorination to introduce the carbonyl chloride group. The reaction conditions often involve the use of thionyl chloride or oxalyl chloride as chlorinating agents, with the reaction being carried out under anhydrous conditions to prevent hydrolysis .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Oxo-4-phenyl-1H-2-benzopyran-3-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, reducing agents such as sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Oxo-4-phenyl-1H-2-benzopyran-3-carbonyl chloride can be compared with other benzopyran derivatives such as coumarins and flavonoids.

Similar compounds include:

Properties

CAS No.

41056-66-0

Molecular Formula

C16H9ClO3

Molecular Weight

284.69 g/mol

IUPAC Name

1-oxo-4-phenylisochromene-3-carbonyl chloride

InChI

InChI=1S/C16H9ClO3/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16(19)20-14/h1-9H

InChI Key

VEXVRFYRIJLAOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)Cl

Origin of Product

United States

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